5,5,5-Trifluoro-4-methylpentan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5,5-trifluoro-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-4(3-5(2)10)6(7,8)9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQSMEFTQUDYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,5,5 Trifluoro 4 Methylpentan 2 One
Established Synthetic Routes to Trifluoromethyl Ketones
The construction of the 5,5,5-Trifluoro-4-methylpentan-2-one backbone relies on established methods for the synthesis of trifluoromethyl ketones. These methods often involve the reaction of carboxylic acid derivatives with a trifluoromethylating agent or the use of building blocks already containing the trifluoromethyl moiety.
Direct Conversion from Carboxylic Acids and Derivatives
A direct and appealing strategy for the synthesis of trifluoromethyl ketones is the conversion of carboxylic acids and their derivatives. This approach is advantageous as it often utilizes readily available starting materials. One common method involves the activation of a carboxylic acid, such as 3-methylbutanoic acid, followed by reaction with a trifluoromethylating agent.
For instance, primary and secondary carboxylic acids can be converted in a single step to the corresponding trifluoromethyl ketones by treatment with trifluoroacetic anhydride (B1165640) (TFAA) and pyridine. This reaction proceeds through the formation of a mixed anhydride, which then undergoes decarboxylation and trifluoroacetylation. The general transformation is as follows:
R-COOH + (CF₃CO)₂O → R-CO-CF₃ + CO₂ + CF₃COOH
A general representation of this synthetic approach is outlined in the table below:
| Starting Material | Reagents | Product | General Yield Range |
| Carboxylic Acid (e.g., 3-methylbutanoic acid) | Trifluoroacetic anhydride (TFAA), Pyridine | Trifluoromethyl Ketone (e.g., this compound) | Moderate to Good |
Approaches Involving Acid Chlorides and Trifluoroacetic Anhydride
A closely related and frequently employed method involves the use of acid chlorides as precursors. The acid chloride of 3-methylbutanoic acid, 3-methylbutanoyl chloride, can be reacted with trifluoroacetic anhydride in the presence of a base, typically pyridine, to yield this compound. This method often provides good yields and is a reliable route for the synthesis of various trifluoromethyl ketones.
The reaction proceeds through the formation of an intermediate that subsequently rearranges and eliminates to form the desired product. The general reaction scheme is:
R-COCl + (CF₃CO)₂O + Pyridine → R-CO-CF₃
This method has been successfully applied to a variety of primary carboxylic acid chlorides, suggesting its applicability for the synthesis of the target compound.
| Starting Material | Reagents | Product | General Yield Range |
| Acid Chloride (e.g., 3-methylbutanoyl chloride) | Trifluoroacetic anhydride (TFAA), Pyridine | Trifluoromethyl Ketone (e.g., this compound) | Good |
Nucleophilic Acylation and Alkylation Strategies
Nucleophilic acylation and alkylation strategies offer another versatile avenue for the synthesis of this compound. These methods typically involve the reaction of an organometallic reagent with a trifluoroacetylating agent or the reaction of a trifluoromethyl-containing nucleophile with an appropriate electrophile.
One common approach is the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with a trifluoroacetic acid derivative like ethyl trifluoroacetate. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetate.
(CH₃)₂CHCH₂MgBr + CF₃COOEt → this compound
Alternatively, nucleophilic trifluoromethylation of esters can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) source. While specific examples for the synthesis of this compound using these methods are not extensively detailed in the literature, they represent standard and effective procedures for the formation of trifluoromethyl ketones.
The following table summarizes a representative nucleophilic acylation approach:
| Nucleophile | Electrophile | Product | General Yield Range |
| Isobutylmagnesium bromide | Ethyl trifluoroacetate | This compound | Moderate |
Stereoselective and Enantioselective Synthesis
The stereocenter at the C4 position of this compound means that it can exist as a pair of enantiomers. While the previously described methods typically yield a racemic mixture, stereoselective and enantioselective approaches can be employed to synthesize a specific enantiomer. This is particularly important in pharmaceutical and biological applications where stereochemistry often dictates activity.
Asymmetric synthesis of chiral trifluoromethyl ketones can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or the stereoselective reduction of a prochiral precursor. For example, the enantioselective reduction of the corresponding unsaturated ketone, 5,5,5-trifluoro-4-methylpent-3-en-2-one, using a chiral reducing agent or a catalyst could potentially yield one enantiomer of this compound in excess.
While specific enantioselective syntheses of this compound are not prominently reported, the general principles of asymmetric synthesis are applicable. The development of such methods would be a valuable contribution to the field of fluorine chemistry.
Emerging Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. In the context of synthesizing trifluoromethyl ketones, green chemistry principles are being applied to reduce waste, use less hazardous reagents, and improve energy efficiency.
One notable emerging green chemistry approach is the use of fluoroform (HCF₃) as a trifluoromethylating agent. Fluoroform is a potent greenhouse gas and a byproduct of the production of other fluorochemicals. Its utilization as a chemical feedstock represents a valuable "upcycling" of a waste product.
The synthesis of trifluoromethyl ketones from esters using fluoroform has been demonstrated. This process typically involves the deprotonation of fluoroform with a strong base to generate the trifluoromethyl anion (CF₃⁻), which then acts as a nucleophile. While this method is still under development and may require specific reaction conditions, it offers a more sustainable alternative to traditional trifluoromethylating agents.
The following table highlights this green chemistry approach:
| Starting Material | Trifluoromethylating Agent | Base | Product | Key Advantage |
| Ester (e.g., Methyl 3-methylbutanoate) | Fluoroform (HCF₃) | Strong Base (e.g., KHMDS) | This compound | Utilization of a greenhouse gas as a feedstock |
Chemical Reactivity and Transformation Pathways of 5,5,5 Trifluoro 4 Methylpentan 2 One
Reactions at the Ketone Functional Group
The carbonyl carbon in 5,5,5-Trifluoro-4-methylpentan-2-one is highly electrophilic due to the inductive effect of the trifluoromethyl group, making it susceptible to attack by a wide range of nucleophiles. nih.gov This enhanced reactivity is a hallmark of trifluoromethyl ketones. nih.gov
Nucleophilic addition is a fundamental reaction for ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. masterorganicchemistry.com For this compound, the increased positive character of the carbonyl carbon facilitates these additions. libretexts.org
Common nucleophilic addition reactions include:
Grignard Reactions: Addition of organomagnesium compounds (Grignard reagents) results in the formation of tertiary alcohols.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the ketone to form tertiary alcohols.
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) yields a cyanohydrin, which is a valuable synthetic intermediate. masterorganicchemistry.comyoutube.com
| Nucleophile (Example) | Reagent | Product Type |
|---|---|---|
| Carbon Nucleophile | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
| Carbon Nucleophile | n-Butyllithium (CH₃CH₂CH₂CH₂Li) | Tertiary Alcohol |
| Carbon Nucleophile | Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin |
| Hydride Nucleophile | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
The ketone functional group can be readily reduced to a secondary alcohol. This transformation is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common laboratory reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction of this compound yields 5,5,5-Trifluoro-4-methylpentan-2-ol.
| Reducing Agent | Typical Solvent | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol or Ethanol | 5,5,5-Trifluoro-4-methylpentan-2-ol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | 5,5,5-Trifluoro-4-methylpentan-2-ol |
Ketones react with primary amines (R-NH₂) in a condensation reaction to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. libretexts.orglibretexts.org The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed. operachem.com
Similarly, the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) produces an oxime. wikipedia.orgnih.gov Oximes are compounds containing the RR'C=NOH functional group and are synthesized by condensing a ketone with hydroxylamine. wikipedia.orgarpgweb.com
The general mechanism for imine formation involves five key steps:
Nucleophilic addition of the amine to the carbonyl carbon. libretexts.org
Proton transfer to form a neutral carbinolamine. libretexts.org
Protonation of the hydroxyl group to make it a good leaving group (water). libretexts.org
Elimination of water to form an iminium ion. libretexts.org
Deprotonation to yield the final imine product. libretexts.org
| Reactant | Product Class | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | ![]() |
| Hydroxylamine (NH₂OH) | Oxime | ![]() |
Transformations Involving the Trifluoromethyl Moiety
The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under common organic reaction conditions. This chemical inertness is a primary reason for its incorporation into pharmaceuticals, as it can enhance metabolic stability. Transformations that directly alter the C-F bonds of the trifluoromethyl group are energetically demanding and require harsh reagents. Therefore, in the context of this compound, the CF₃ group typically remains intact during transformations at other parts of the molecule. Its main role is electronic, where it acts as a strong electron-withdrawing group, influencing the reactivity of the ketone.
Reactions at the Methylpentane Skeleton
Reactions involving the carbon framework of this compound, aside from the carbonyl group, primarily concern the α-carbons (the carbons adjacent to the ketone). The protons on these carbons (at the C-1 methyl and C-3 methylene (B1212753) positions) are acidic and can be removed by a base to form an enolate. The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of enolate formation. This enolate can then act as a nucleophile in subsequent reactions, such as:
α-Halogenation: Reaction with halogens (e.g., Br₂) under acidic or basic conditions.
Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the α-position.
Aldol (B89426) Condensation: Reaction with another carbonyl compound to form a β-hydroxy ketone.
Participation in Complex Organic Transformations and Domino Reactions
Due to its multiple functional sites—the electrophilic ketone and the acidic α-protons—this compound has the potential to serve as a building block in complex, multi-step syntheses. Domino reactions, where multiple bond-forming events occur in a single pot, could be initiated at the ketone. rsc.org For example, an initial reaction at the carbonyl group, such as a Knoevenagel or Wittig reaction, could be followed by an intramolecular cyclization involving another part of the molecule, leading to the rapid construction of complex molecular architectures. The unique electronic properties conferred by the trifluoromethyl group make it a valuable component for creating highly functionalized target molecules.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 5,5,5-Trifluoro-4-methylpentan-2-one. By analyzing the interactions of atomic nuclei in a magnetic field, one can map the complete carbon-hydrogen framework and confirm the position of the fluorine atoms. Due to a lack of publicly available experimental spectra, the following analyses are based on established principles and predicted values derived from analogous structures.
A detailed examination of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra allows for the assignment of each unique nucleus in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments in the molecule. The electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) and carbonyl (C=O) groups significantly influences the chemical shifts of nearby protons, causing them to appear further downfield. libretexts.orgoregonstate.edu
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the structure. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF coupling). researchgate.netquora.com Other carbons near the CF₃ group will also exhibit smaller quartet splittings due to two-bond (²J-CF) and three-bond (³J-CF) couplings, which are crucial for definitive assignment. researchgate.net The carbonyl carbon is expected at the far downfield region of the spectrum.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal would be split into a doublet due to coupling with the single proton on the adjacent carbon (C4). The chemical shift is typically observed in the range of -76 to -78 ppm for trifluoromethyl ketone species. dovepress.com
Predicted NMR Data for this compound
| ¹H NMR | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H1 (CH₃-C=O) | 2.1 - 2.4 | Singlet (s) | 3H |
| H3 (CH₂) | 2.7 - 3.0 | Doublet of doublets (dd) | 2H |
| H4 (CH) | 3.1 - 3.5 | Multiplet (m) | 1H |
| H4-CH₃ | 1.2 - 1.5 | Doublet (d) | 3H |
| ¹³C NMR | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | |
| C1 (CH₃-C=O) | 28 - 32 | Singlet | |
| C2 (C=O) | 205 - 210 | Quartet (q, ⁴JCF) | |
| C3 (CH₂) | 45 - 50 | Quartet (q, ³JCF) | |
| C4 (CH) | 40 - 48 | Quartet (q, ²JCF) | |
| C5 (CF₃) | 123 - 127 | Quartet (q, ¹JCF ≈ 270 Hz) | |
| C4-CH₃ | 14 - 18 | Quartet (q, ³JCF) | |
| ¹⁹F NMR | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-H coupling) | |
| CF₃ | -76 to -78 | Doublet (d) |
To unambiguously confirm the assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a clear correlation between the proton at C4 (H4) and the protons of the adjacent methylene (B1212753) group (H3) as well as the methyl group attached to C4.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This would confirm the direct attachment of the proton signals to their respective carbon signals (e.g., H1 to C1, H3 to C3).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would include the proton of the acetyl group (H1) to the carbonyl carbon (C2), and the proton at C4 to the trifluoromethyl carbon (C5), definitively placing the CF₃ group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides vital information regarding the molecule's mass and its structural components through fragmentation analysis.
High-Resolution Mass Spectrometry is used to determine the precise molecular weight of a compound, allowing for the calculation of its exact elemental formula. For this compound, with the molecular formula C₆H₉F₃O, the exact mass (monoisotopic mass) can be calculated with high precision, which serves as a definitive confirmation of the compound's identity.
Calculated Exact Mass for C₆H₉F₃O
| Element | Count | Isotope Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total Exact Mass | 154.060549 |
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺) undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint. For ketones, a primary fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. udel.edulibretexts.org
Key predicted fragmentation pathways for this compound include:
Alpha-cleavage with loss of the methyl group to form an acylium ion at m/z 139.
Alpha-cleavage with loss of the 2,2,2-trifluoro-1-methylethyl radical, leading to the highly stable acetyl cation at m/z 43. This is often a dominant peak for methyl ketones.
Loss of the trifluoromethyl radical (•CF₃), a stable radical, from the molecular ion, resulting in a fragment at m/z 85.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion Structure | Proposed Loss from Molecular Ion (m/z 154) |
|---|---|---|
| 139 | [M - CH₃]⁺ | •CH₃ |
| 85 | [M - CF₃]⁺ | •CF₃ |
| 69 | [CF₃]⁺ | •C₃H₆O |
| 43 | [CH₃CO]⁺ | •C₄H₆F₃ |
Chiral Analysis for Stereochemical Assignment
The carbon atom at position 4 (C4) in this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, a trifluoromethyl group, and a methylene ketone group. Consequently, the compound exists as a pair of non-superimposable mirror images known as enantiomers ((R)- and (S)-5,5,5-Trifluoro-4-methylpentan-2-one).
While standard spectroscopic and spectrometric techniques cannot differentiate between enantiomers, chiral analysis methods are required for their separation and stereochemical assignment. The most common technique for this purpose is chiral chromatography, particularly chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). nih.gov
This involves using a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The absolute configuration of the separated enantiomers would then typically be determined by comparison to an authentic, stereochemically pure standard or through more advanced techniques like X-ray crystallography of a suitable derivative. The synthesis of such chiral fluorinated ketones is an active area of research. nih.govacs.org
Chromatographic Methods for Enantiomeric Separation
The separation of enantiomers is essential for the analysis of chiral compounds. For volatile ketones such as this compound, gas chromatography (GC) is a highly effective method. nih.govresearchgate.net This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, consequently, their separation.
Commonly used CSPs for the separation of chiral ketones include derivatives of cyclodextrins. nih.gov These macrocyclic oligosaccharides have a chiral cavity that can include one enantiomer preferentially over the other, enabling separation. The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions are critical for achieving optimal resolution. Comprehensive two-dimensional gas chromatography (GC×GC) can also be employed for the selective separation of fluorinated compounds from complex mixtures, offering enhanced resolution. nih.gov
Table 1: Representative Gas Chromatography (GC) Conditions for Enantiomeric Separation of Chiral Ketones
| Parameter | Condition | Rationale |
|---|---|---|
| Column (CSP) | Modified Cyclodextrin-based (e.g., Chirasil-Dex) | Provides a chiral environment for differential interaction with enantiomers, which is effective for resolving many volatile chiral compounds. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport of the analyte through the column. |
| Injector Temperature | 200-250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Oven Temperature Program | Gradient, e.g., 50 °C held for 2 min, then ramped to 180 °C at 5 °C/min | A temperature gradient allows for the separation of compounds with different volatilities and optimizes the resolution of the enantiomers. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS offers both detection and structural information. researchgate.net |
Spectroscopic Methods for Absolute Configuration Determination (e.g., Mosher's Method for related alcohols)
Determining the absolute configuration of a stereocenter is a fundamental aspect of chiral chemistry. While the ketone itself is not directly amenable to certain NMR methods for this purpose, its corresponding secondary alcohol, 5,5,5-Trifluoro-4-methylpentan-2-ol, is an ideal candidate for Mosher's method. springernature.comnih.gov This well-established NMR technique allows for the assignment of the absolute configuration of chiral secondary alcohols. researchgate.net
The method involves the following steps:
Reduction: The ketone, this compound, is reduced to the corresponding secondary alcohol, 5,5,5-Trifluoro-4-methylpentan-2-ol, using a suitable reducing agent.
Esterification: The resulting chiral alcohol is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form a pair of diastereomeric Mosher esters. nih.gov
¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded. The presence of the chiral MTPA group influences the chemical shifts (δ) of the protons near the newly formed ester linkage.
Configuration Assignment: The chemical shift differences (Δδ = δS − δR) between corresponding protons in the (S)-MTPA and (R)-MTPA esters are calculated. A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for the unambiguous assignment of the alcohol's absolute configuration. springernature.comresearchgate.net
Table 2: Hypothetical ¹H NMR Data for Mosher's Method Analysis of 5,5,5-Trifluoro-4-methylpentan-2-ol
| Proton Group | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Group |
|---|---|---|---|---|
| -CH(CH₃)CF₃ Protons | 2.50 | 2.65 | +0.15 | On one side of the plane |
| -CH₃ (at C2) | 1.30 | 1.22 | -0.08 | On the opposite side of the plane |
| -CH-O- | 5.10 | 5.05 | -0.05 | On the opposite side of the plane |
Note: This table presents illustrative data based on the established principles of Mosher's method. Actual chemical shifts would be determined experimentally.
X-ray Crystallography of Analogues and Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While obtaining a suitable single crystal of a volatile liquid like this compound can be challenging, analysis of its solid derivatives or structurally similar fluorinated ketones provides invaluable structural information. researchgate.net The incorporation of a trifluoromethyl group can significantly influence molecular conformation and intermolecular interactions, such as crystal packing, due to its unique steric and electronic properties. nih.govmdpi.com
Structural analysis of analogues reveals precise data on bond lengths, bond angles, and torsional angles. For instance, studies on other trifluoromethyl-containing compounds have shown how the highly electronegative fluorine atoms affect the electron distribution and geometry of the molecule. nih.gov This information is critical for understanding the reactivity and physical properties of the compound. In the absence of a crystal structure for the title compound, data from related structures, such as metal complexes containing trifluoromethyl ligands or other fluorinated ketones, can serve as a reliable proxy for understanding its likely structural features. nih.govnih.gov
Table 3: Representative Crystallographic Data for a Trifluoromethyl-Containing Compound Analogue
| Parameter | Value | Significance |
|---|---|---|
| Compound | (η⁵-C₆H₇)Fe(CO)₂CF₃ mdpi.com | An example of a well-characterized trifluoromethyl-containing organometallic complex. mdpi.com |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the dimensions and angles of the repeating unit in the crystal lattice. |
| C-F Bond Lengths (Å) | ~1.33-1.35 Å | Typical bond lengths for trifluoromethyl groups, reflecting the strong C-F bond. |
| Intermolecular Interactions | F···H contacts | Highlights the role of the trifluoromethyl group in directing crystal packing through weak hydrogen bonds. mdpi.com |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the electronic structure and energetic properties of 5,5,5-Trifluoro-4-methylpentan-2-one.
The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing trifluoromethyl group. This group affects the electron density distribution across the molecule, particularly at the carbonyl group, rendering it more electrophilic. Molecular orbital theory helps in understanding the reactivity of the molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Conformational analysis of this compound reveals the most stable three-dimensional arrangements of its atoms. Due to the rotational freedom around its single bonds, the molecule can exist in various conformations. Computational methods are employed to calculate the potential energy surface, identifying the low-energy conformers and the transition states that separate them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.
Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. For instance, in nucleophilic addition reactions to the carbonyl group, theoretical calculations can pinpoint the structure of the transition state and the activation energy, providing insights into the reaction kinetics.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.gov MD simulations can be used to explore conformational changes, diffusion rates, and the solvation process. nih.gov For example, simulating the molecule in a water box can provide insights into its hydration shell and solubility. uq.edu.au
In Silico Prediction of Reactivity, Selectivity, and Stability
In silico methods are computational techniques used to predict the chemical properties and biological activity of compounds. nih.gov For this compound, these predictions are based on its molecular structure and can encompass a wide range of properties.
Predicted Properties of this compound:
| Property | Predicted Value | Method |
|---|---|---|
| Reactivity | High electrophilicity at the carbonyl carbon | Electronic Structure Analysis |
| Metabolic Stability | Enhanced due to the trifluoromethyl group | Structure-Activity Relationships |
These predictive models often rely on quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, which correlate molecular descriptors with experimental data. nih.gov
Structure-Reactivity and Structure-Property Relationships
The chemical structure of this compound dictates its reactivity and physical properties. The presence of the trifluoromethyl group is a key determinant of its unique characteristics.
Key Structural Features and Their Effects:
| Structural Feature | Effect on Reactivity and Properties |
|---|---|
| Trifluoromethyl (-CF3) group | Increases electrophilicity of the carbonyl carbon, enhances metabolic stability and lipophilicity. |
| Carbonyl (C=O) group | Serves as a primary site for nucleophilic attack. |
The interplay of these structural features gives rise to the specific chemical behavior and physical properties of this compound, making it a valuable compound in various chemical applications.
Applications As a Building Block and Precursor in Organic Synthesis
Synthesis of Complex Fluorinated Molecules and Scaffolds
The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. While direct synthetic applications of 5,5,5-Trifluoro-4-methylpentan-2-one are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of complex fluorinated molecules. The related compound, 5,5,5-Trifluoro-4-methyl-pent-3-en-2-one, which is an unsaturated analog, is recognized for its utility as a building block in organic synthesis. The electrophilic nature of the carbonyl group in this compound, influenced by the electron-withdrawing trifluoromethyl group, suggests its potential as a substrate in various carbon-carbon bond-forming reactions.
For instance, reactions such as aldol (B89426) additions and condensations could theoretically be employed to elongate the carbon chain and introduce further functionalization, leading to the creation of more elaborate fluorinated scaffolds. The general principle of using fluorinated ketones in such reactions is a cornerstone of organofluorine chemistry.
Intermediate in the Formation of Heterocyclic Compounds
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The synthesis of these compounds often involves the cyclization of appropriately functionalized acyclic precursors. While specific examples of using this compound for the synthesis of heterocycles are not readily found in the reviewed literature, the general strategy of employing fluorinated ketones for this purpose is well-established.
For example, fluorinated β-diketones are common precursors for the synthesis of fluorinated pyrazoles and isoxazoles through condensation reactions with hydrazines and hydroxylamine (B1172632), respectively. Although this compound is not a β-diketone itself, it could potentially be converted into one through functional group manipulations, thereby serving as an indirect precursor to such heterocyclic systems. The development of new synthetic methods could also enable its direct use in novel cyclization reactions to afford unique fluorinated heterocyclic structures. The synthesis of fluorinated pyrazoles, pyridines, and pyrimidines often relies on fluorinated building blocks. nih.govolemiss.edusci-hub.senih.govmdpi.com
Table 1: Potential Heterocyclic Systems from Fluorinated Ketone Precursors
| Precursor Type | Heterocyclic Product | Reagents |
| Fluorinated 1,3-Diketone | Pyrazole | Hydrazine |
| Fluorinated 1,3-Diketone | Isoxazole | Hydroxylamine |
| Fluorinated Ketone | Pyridine | Ammonia, Aldehyde |
| Fluorinated Ketone | Pyrimidine (B1678525) | Urea/Thiourea |
This table represents general synthetic strategies and not specific documented reactions of this compound.
Precursor for Bioactive Compound Development (excluding clinical data)
The introduction of fluorine atoms into organic molecules can significantly modulate their biological activity. The trifluoromethyl group, in particular, is a common feature in many approved drugs. nih.gov While there is no direct evidence in the searched literature of this compound being a direct precursor to a specific bioactive compound, its potential lies in its ability to introduce the trifluoromethyl-containing fragment into larger molecules.
The development of novel bioactive compounds often involves the synthesis and screening of libraries of structurally diverse molecules. Fluorinated building blocks like this compound could serve as starting materials for the generation of such libraries. For example, its chemical modification could lead to a variety of derivatives that could be tested for different biological activities. The principles of medicinal chemistry suggest that the incorporation of its unique fluorinated alkyl chain could lead to compounds with desirable pharmacokinetic properties.
Applications in Radiolabeling for Research
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes. Fluorine-18 (B77423) is a commonly used positron-emitting radionuclide for the synthesis of PET tracers due to its favorable decay characteristics. nih.gov The development of new methods for the efficient incorporation of fluorine-18 into organic molecules is an active area of research.
Although no specific studies detailing the use of this compound in radiolabeling were identified, the development of novel ¹⁸F-fluorotetrazines for the radiolabeling of biomolecules highlights the ongoing efforts to create new fluorinated prosthetic groups. researchgate.netmdpi.com In principle, derivatives of this compound could be explored as potential precursors for the synthesis of novel ¹⁸F-labeled tracers. This would likely involve the development of a synthetic route to introduce fluorine-18 into the molecule, for example, through nucleophilic substitution of a suitable leaving group. The resulting radiolabeled compound could then be evaluated for its potential in PET imaging research.
Medicinal Chemistry and Biological Research Applications of Derivatives Excluding Prohibited Elements
Design and Synthesis of Derivatives for Biological Activity Exploration
The development of novel therapeutic agents and research tools often begins with the design and synthesis of a library of chemical derivatives to explore a range of biological activities. The trifluoromethyl ketone functional group is a valuable component in this process due to its unique electronic properties. beilstein-journals.org Synthetic strategies are often aimed at incorporating the TFMK moiety into larger, more complex molecules to target specific biological pathways.
A straightforward and increasingly important method for creating TFMK-containing compounds involves the direct trifluoromethylation of readily available precursors like methyl esters. beilstein-journals.org For example, using fluoroform (HCF₃), an economical industrial byproduct, in combination with a base like potassium bis(trimethylsilyl)amide (KHMDS), allows for the efficient conversion of various methyl carboxylates into their corresponding trifluoromethyl ketones. beilstein-journals.org This method has been successfully applied to a range of aromatic and aliphatic esters, demonstrating tolerance for various pharmacophores and yielding medicinally attractive TFMKs. beilstein-journals.org
In another approach, complex heterocyclic structures bearing the trifluoromethyl group are synthesized to screen for a wide array of bioactivities. For instance, novel trifluoromethyl pyrimidine (B1678525) derivatives incorporating an amide moiety have been designed and synthesized. nih.gov These multi-step syntheses allow for systematic modifications to the molecule, enabling the exploration of its potential as an antifungal, insecticidal, or anticancer agent. nih.govnih.gov Such synthetic campaigns are crucial for generating diverse compound libraries needed for high-throughput screening and the initial identification of biologically active lead compounds.
Role as a Scaffold in the Development of Targeted Ligands
A molecular scaffold is a core structure upon which various functional groups can be systematically added or modified to create a family of related compounds. The adamantane (B196018) and tetrahydroquinoline structures are examples of scaffolds used to design rigid molecules that can help elucidate binding orientations within target receptors. nih.govmdpi.com The trifluoromethyl ketone group, due to its potent and specific interactions, is a highly valued component for inclusion in scaffolds designed to target receptors and enzymes.
The glucocorticoid receptor (GR) is a ligand-dependent transcription factor that modulates a wide range of physiological processes. acs.org The development of selective glucocorticoid receptor modulators (SGRMs) that can separate the anti-inflammatory effects from metabolic side effects is a major goal in drug discovery. acs.orgnih.gov The trifluoromethyl group has been shown to be a key pharmacophore in the design of potent GR ligands. nih.gov
In one series of nonsteroidal GR ligands, a quaternary carbon bearing both a hydroxyl and a trifluoromethyl group was identified as critical for potent agonist activity. nih.gov Docking studies suggest that these ligands bind within the ligand-binding domain of the GR, allosterically modulating the receptor's conformation. acs.orgnih.gov The precise positioning of the trifluoromethyl group can influence the conformation of key structural elements of the receptor, such as Helix 12, which is part of the activation function 2 (AF-2) region critical for co-regulator protein interaction. acs.orgnih.gov The strategic placement of this group is therefore a key design element in creating compounds that can act as GR mimetics or modulators. acs.org
The Vitamin D Receptor (VDR) is another nuclear receptor that plays a critical role in calcium homeostasis, cell differentiation, and immune responses. nih.govnih.gov Its endogenous ligand is 1α,25-dihydroxy-vitamin D₃ (1,25D₃). nih.gov The development of synthetic VDR analogs aims to create molecules with improved therapeutic profiles, often by modifying the natural secosteroid scaffold or by designing entirely non-secosteroidal ligands. nih.gov
While direct examples of 5,5,5-Trifluoro-4-methylpentan-2-one derivatives as VDR analogs are not prominent in the literature, the principles of VDR ligand design suggest a potential role for the TFMK moiety. VDR antagonists have been developed from non-secosteroid scaffolds, demonstrating that diverse chemical structures can occupy the ligand-binding pocket. nih.gov Given that the TFMK group can act as a bioisostere for other functional groups like carboxylic acids and serve as a potent zinc-binding group, it could theoretically be incorporated into novel VDR analog scaffolds to explore new binding interactions and modulate receptor activity. researchgate.net
The most established role for the trifluoromethyl ketone scaffold in medicinal chemistry is in the development of enzyme inhibitors. researchgate.net The high electrophilicity of the TFMK's carbonyl carbon makes it an excellent mimic of the transition state of ester and amide hydrolysis. beilstein-journals.orgnih.gov This allows TFMK-containing molecules to act as potent, often reversible, inhibitors of a wide range of hydrolytic enzymes. researchgate.netnih.gov
The mechanism of inhibition typically involves the nucleophilic attack by a catalytic residue (often a serine) in the enzyme's active site on the TFMK's carbonyl carbon. researchgate.netnih.gov This forms a stable, covalent hemiketal adduct, which effectively inactivates the enzyme. nih.gov Because this bond is reversible, TFMKs can avoid the toxicity associated with permanent, irreversible inhibitors. nih.gov This scaffold has been successfully used to develop inhibitors for several classes of enzymes.
Table 1: Enzymes Inhibited by Trifluoromethyl Ketone (TFMK)-Containing Compounds
| Enzyme Class | Specific Enzyme(s) | Role of TFMK Moiety | Citation(s) |
| Serine Hydrolases | Acetylcholinesterase, Carboxylesterases | Forms a reversible, covalent hemiketal with the active site serine. | researchgate.netnih.govnih.gov |
| Metalloproteases | Carboxypeptidase A, Angiotensin Converting Enzyme | Hydrated TFMK (gem-diol) mimics the tetrahedral intermediate of peptide hydrolysis. | nih.gov |
| Aspartyl Proteases | Pepsin | Difluorostatone (a related structure) containing analog is a potent inhibitor. | nih.gov |
| Lipases | Pancreatic Lipase | Moderate inhibition observed with TFMK-thioxanthone derivatives. | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Derivatives (focused on structural features affecting theoretical or in vitro activity in non-human systems)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives containing a trifluoromethyl group, SAR studies have revealed critical information for optimizing potency and function.
In the context of glucocorticoid receptor ligands, the trifluoromethyl group has been shown to be crucial for agonist activity. A study systematically replaced the CF₃ group on a potent GR ligand with other functionalities. Replacing it with a larger, non-polar group like a cyclohexylmethyl or benzyl (B1604629) group maintained the compound's binding potency to the receptor but dramatically altered its function, converting it from an agonist to an antagonist. nih.gov Docking studies suggested that the bulkier benzyl group forces a key part of the receptor (helix 12) into an "open" conformation, which is characteristic of antagonist binding. nih.gov
For a series of trifluoromethylated metallocenes evaluated for cytotoxicity against cancer cell lines, SAR analysis highlighted the importance of both the metallocene moiety and the trifluoromethyl groups. nih.gov The biological activity was found to decrease sharply when even one of the two CF₃ groups was replaced by a methyl group. nih.gov Furthermore, these fluorinated derivatives exhibited higher lipophilicity, which may contribute to their cellular uptake and subsequent activity. nih.gov In the field of enzyme inhibition, 3D-quantitative structure-activity relationship (3D-QSAR) models have been used to analyze TFMK-containing carboxylesterase inhibitors. These models help to quantify the contributions of steric and electrostatic fields of the molecule to its inhibitory activity, guiding the design of more potent and selective inhibitors. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for TFMK Derivatives
| Compound Class | Structural Modification | Effect on Biological Activity (in vitro) | Citation(s) |
| Glucocorticoid Receptor Ligands | Replacement of -CF₃ with a bulky benzyl group | Maintained binding affinity but switched function from agonist to antagonist. | nih.gov |
| Metallocene Derivatives | Replacement of -CF₃ with a -CH₃ group | Sharply decreased cytotoxic activity against cancer cell lines. | nih.gov |
| Carboxylesterase Inhibitors | Variations in overall structure | CoMFA models showed that both ketone and gem-diol forms contribute to inhibitory activity. | nih.gov |
Development of Research Probes and Photolabeling Reagents
Beyond direct therapeutic applications, derivatives of bioactive compounds are often developed as chemical tools to study biological systems. Research probes, such as photoaffinity labels (PALs), are invaluable for identifying the specific binding sites of drugs and endogenous molecules on their target proteins. nih.gov
A PAL is a molecule that contains a photoreactive group (like a diazirine) and binds to a target receptor. Upon irradiation with UV light, this group becomes highly reactive and forms a permanent, covalent bond with nearby amino acid residues in the binding pocket. The protein can then be isolated and analyzed to pinpoint the exact location of binding. nih.gov
The synthesis of sulfated steroid PALs has been reported for the purpose of identifying binding sites on NMDA and GABAₐ receptors. nih.gov These reagents are designed with the core steroid structure for receptor recognition, a photoreactive diazirine group, and often an additional tag like an alkyne for subsequent detection and enrichment. nih.gov A similar strategy could be applied to scaffolds containing the this compound moiety. By incorporating a photoreactive group onto a TFMK-based enzyme inhibitor or receptor ligand, researchers could create powerful tools to covalently label and identify the active sites or allosteric binding pockets of target proteins, providing crucial insights into drug-receptor interactions at the molecular level. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5,5,5-Trifluoro-4-methylpentan-2-one, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves fluorination of 4-methylpentan-2-one using agents like SF₄ or HF-pyridine. A two-step approach is recommended: (1) introduce trifluoromethyl groups via nucleophilic substitution under anhydrous conditions, and (2) purify via fractional distillation (boiling point ~48–54°C, similar to perfluoro analogs ). Monitor reaction progress using ¹⁹F NMR to track fluorine incorporation. Purity can be verified via GC-MS with a polar capillary column (e.g., DB-5) and flame ionization detection. Ensure inert atmospheres (N₂/Ar) to prevent side reactions with moisture.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) to resolve methyl and ketone signals. Expect deshielding in ¹³C NMR for the CF₃ group (~110–120 ppm).
- ¹⁹F NMR : Critical for confirming trifluoromethyl groups; shifts typically appear at −60 to −70 ppm.
- IR Spectroscopy : Identify the ketone carbonyl stretch (~1700–1750 cm⁻¹) and C-F stretches (1100–1300 cm⁻¹).
- Refractive Index : Validate liquid purity (expected ~1.3, comparable to perfluorinated alkenes ).
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- Storage : Keep in sealed containers at ambient temperatures, away from ignition sources (flash point: −12°C ).
- Handling : Use explosion-proof fume hoods and static-safe equipment. Employ PPE (nitrile gloves, face shields) to mitigate skin/eye irritation (H315-H319 hazards ).
- Spill Management : Absorb with inert materials (vermiculite) and dispose via hazardous waste protocols.
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in ketone-based transformations?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map energy profiles for nucleophilic attacks on the ketone group. Compare activation energies for fluorinated vs. non-fluorinated analogs to assess electronic effects. Solvent models (e.g., PCM for THF) improve accuracy. Validate with kinetic studies using stopped-flow UV-Vis spectroscopy under varying temperatures .
Q. What methodologies address contradictions in spectral data caused by fluorinated impurities?
- Methodological Answer :
- Cross-Validation : Combine GC-MS with high-resolution LC-MS (Q-TOF) to distinguish isotopic patterns of CF₃ groups.
- 2D NMR : Use HSQC/HMBC to resolve overlapping ¹H/¹³C signals from fluorinated byproducts.
- Elemental Analysis : Confirm C/F ratios to detect incomplete fluorination.
Q. How can the environmental persistence of this compound be assessed?
- Methodological Answer : Follow OECD 301F guidelines for biodegradability testing. Use LC-MS/MS with a C18 column and negative ionization to detect degradation products. Compare half-lives in aqueous vs. soil matrices. Monitor bioaccumulation potential via logP measurements (estimated ~2.5–3.0 for perfluorinated ketones ).
Q. What experimental designs minimize side reactions during large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Enhance heat dissipation and mixing efficiency for exothermic fluorination steps.
- In-Line Analytics : Implement FTIR probes to monitor intermediate stability.
- Solvent Selection : Use hexafluoroisopropanol (HFIP) to stabilize reactive intermediates via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


